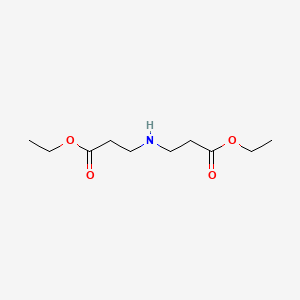

Diethyl 3,3'-Iminodipropionate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-3-14-9(12)5-7-11-8-6-10(13)15-4-2/h11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEIYJQBXMVMKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326239 | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3518-88-5 | |

| Record name | 3518-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 3,3'-Iminodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diethyl 3,3 Iminodipropionate

Established Synthetic Routes and Mechanistic Considerations

The most common methods for synthesizing Diethyl 3,3'-Iminodipropionate rely on well-established reaction mechanisms, primarily the aza-Michael addition.

Reaction of Diethyl Acrylate (B77674) with Ammonia (B1221849) and Amines

The primary and most direct route to this compound is the double aza-Michael addition of ammonia to two equivalents of diethyl acrylate. wikipedia.org This reaction involves the nucleophilic attack of the amine (ammonia) on the β-carbon of the α,β-unsaturated ester (diethyl acrylate).

The mechanism proceeds in two stages:

Ammonia reacts with one molecule of diethyl acrylate to form the mono-adduct, ethyl 3-aminopropionate.

This primary amine then rapidly reacts with a second molecule of diethyl acrylate to yield the final product, this compound.

The reaction is typically carried out in a suitable solvent, and its progression is favored by the electrophilic nature of the acrylate and the nucleophilicity of the amine. url.edu

A variation of this method involves using a primary amine, such as benzylamine (B48309), which first forms a tertiary amine adduct, Diethyl 3,3'-(benzylazanediyl)dipropanoate. ambeed.comamericanelements.com This intermediate can then be subjected to catalytic hydrogenolysis to cleave the benzyl (B1604629) group, yielding the desired secondary amine, this compound. ambeed.com This two-step approach can offer advantages in controlling selectivity and minimizing side reactions. researchgate.net

Alternative Synthetic Pathways and Process Optimization

Beyond the direct Michael addition, alternative pathways exist, primarily centered on modifying related precursor molecules. One such method is the catalytic debenzylation of Diethyl 3,3'-(benzylazanediyl)dipropanoate, as mentioned previously. ambeed.com This reaction is typically performed using a palladium-on-charcoal (Pd/C) catalyst under a hydrogen atmosphere. ambeed.com Using specific solvents like trifluoroethanol can prevent common side reactions such as N-alkylation that may occur in standard alcoholic solvents. researchgate.net

Process optimization is critical for maximizing yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, key parameters can be systematically adjusted. url.edud-nb.info As seen in similar Michael addition reactions, these parameters often include reaction temperature, catalyst concentration, reactant molar ratios, and residence time in continuous flow systems. d-nb.infonih.govresearchgate.net Optimizing these variables can prevent the formation of by-products and reduce the energy required for the process. d-nb.info

Table 1: Key Parameters for Process Optimization of Michael Addition Reactions

| Parameter | Objective | Potential Impact on Synthesis |

| Temperature | Find the optimal balance between reaction rate and selectivity. | Higher temperatures increase reaction rates but may promote side reactions or decomposition. d-nb.info |

| Catalyst | Enhance reaction rate and selectivity. | The choice of catalyst (e.g., base, acid, enzyme) can significantly influence the reaction pathway and efficiency. researchgate.net |

| Reactant Ratio | Ensure complete conversion of the limiting reagent. | An excess of one reactant can drive the reaction to completion but may complicate purification. url.edu |

| Solvent | Improve solubility and influence reaction mechanism. | Solvent polarity can affect reaction rates and the stability of intermediates. nih.gov |

| Residence Time | Maximize conversion in continuous flow systems. | A shorter residence time increases throughput, but must be long enough for the reaction to complete. mdpi.com |

This table presents general optimization parameters applicable to Michael addition reactions based on established chemical principles.

Green Chemistry Approaches in the Synthesis of this compound

Solvent-Free and Catalytic Methods

A key focus of green synthesis is the reduction or elimination of volatile and toxic organic solvents. nasa.gov Solvent-free synthesis, often facilitated by techniques like mechanochemistry (ball milling), offers a promising alternative. rsc.orgchemrxiv.orgnih.govacs.org This method involves the direct reaction of neat reactants, often in the presence of a solid catalyst, thereby minimizing solvent waste. rsc.org For instance, the Michael addition of thiols to α,β-unsaturated esters has been successfully performed under solvent-free ball milling conditions using a simple potassium carbonate catalyst. nih.gov

The use of heterogeneous or recyclable catalysts is another cornerstone of green chemistry. In a related synthesis, acidic alumina (B75360) has been used as a catalyst for the Michael addition of an amine to ethyl acrylate, which can be easily filtered off after the reaction.

Furthermore, biocatalysis, employing enzymes like lipase (B570770), represents a highly green synthetic route. echemi.com Lipases have been used to catalyze the Michael addition of amines to acrylates to form β-amino acid esters, often with high selectivity and under mild conditions. mdpi.com Research into immobilized enzymes and their use in continuous flow reactors points toward highly efficient and sustainable production methods for amino-esters. echemi.comrsc.org

Atom Economy and Sustainability Assessments

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com The ideal reaction has a 100% atom economy, meaning there are no waste by-products.

The synthesis of this compound via the double Michael addition of ammonia to diethyl acrylate is an addition reaction. Reaction: 2 C₅H₈O₂ (Diethyl Acrylate) + NH₃ (Ammonia) → C₁₀H₁₉NO₄ (this compound)

Theoretically, since all atoms from the reactants are incorporated into the single desired product, this reaction has a perfect atom economy.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Moles in Reaction | Total Mass ( g/mol ) |

| Diethyl Acrylate | C₅H₈O₂ | 100.12 | 2 | 200.24 |

| Ammonia | NH₃ | 17.03 | 1 | 17.03 |

| Total Reactant Mass | 217.27 | |||

| This compound | C₁₀H₁₉NO₄ | 217.26 | 1 | 217.26 |

| Total Product Mass | 217.26 |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100% Atom Economy = (217.26 / 217.27) x 100% ≈ 100%

Molecular weights are based on PubChem data. nih.gov The calculation demonstrates the principle of atom economy for this specific addition reaction. youtube.comomnicalculator.comdocbrown.info

While atom economy is a useful theoretical measure, the E-Factor (Environmental Factor) provides a more practical assessment of a process's greenness by quantifying the actual waste produced. libretexts.org The E-Factor is the ratio of the mass of waste to the mass of the product. rsc.org An ideal E-factor is 0. libretexts.org For the synthesis of this compound, waste could include unreacted starting materials, by-products from side reactions, and solvent losses, so the E-factor would be greater than zero in any practical application. libretexts.org Minimizing this value is a key goal of process optimization and green chemistry.

Novel Synthetic Strategies and Emerging Technologies

The field of chemical synthesis is continually evolving, with emerging technologies offering pathways to more efficient, safer, and scalable processes. For the synthesis of this compound and related compounds, several of these technologies hold significant promise.

Continuous Flow Chemistry / Microreactors: Continuous flow reactors, particularly microreactors, offer substantial advantages over traditional batch processing. core.ac.uk These systems provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control, which is crucial for highly exothermic reactions like Michael additions. acs.orgfrontiersin.org This enhanced control can lead to higher yields, improved selectivity, and safer operation. nih.govprinceton.edu The synthesis of β-amino esters has been successfully demonstrated in continuous flow systems, achieving rapid conversion and high efficiency compared to batch methods. mdpi.comdoaj.orgresearchgate.net This technology allows for "numbering-up" (running multiple reactors in parallel) for large-scale production rather than the often problematic "scaling-up" of batch reactors. nih.govprinceton.edu

Mechanochemistry: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, is a powerful tool for solvent-free synthesis. rsc.org This technique is particularly well-suited for reactions involving solid or poorly soluble reactants. rsc.org Recent studies have shown the successful mechanochemical synthesis of various esters and products of Michael additions, often at room temperature and without the need for bulk solvents. chemrxiv.orgnih.govacs.org Applying this technology to the synthesis of this compound could significantly reduce solvent use and energy consumption.

Enzymatic and Biocatalytic Synthesis: The use of enzymes as catalysts (biocatalysis) is a rapidly advancing area of green chemistry. echemi.com Enzymes operate under mild conditions (pH, temperature, pressure) and exhibit high specificity, which can minimize by-product formation. rsc.org Lipase-catalyzed Michael additions have been shown to be effective for producing β-amino acid esters. mdpi.com Integrating biocatalysis with continuous flow technology, where a substrate solution is passed through a packed bed of immobilized enzymes, represents a frontier in sustainable chemical manufacturing. rsc.org

Flow Chemistry Techniques

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. europa.eu The synthesis of β-amino acid esters, including this compound, is well-suited for flow chemistry methodologies. mdpi.comdoaj.org

A continuous-flow setup for the synthesis of this compound would typically involve pumping a solution of ammonia and ethyl acrylate through a heated reaction coil or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to maximize yield and minimize impurities. mdpi.comdntb.gov.ua

One innovative approach combines flow chemistry with biocatalysis. For example, a continuous-flow procedure has been developed for the synthesis of β-amino acid esters via a lipase-catalyzed Michael addition of aromatic amines to acrylates. mdpi.comdntb.gov.uaresearchgate.net In such a system, a solution of the reactants is passed through a packed-bed reactor containing an immobilized enzyme, such as Lipase TL IM from Thermomyces lanuginosus. mdpi.comdntb.gov.ua This method boasts green reaction conditions, using methanol (B129727) as a solvent, and achieves short residence times, often around 30 minutes, with excellent yields. mdpi.com While this specific example uses aromatic amines, the principle can be adapted for the synthesis of this compound using ammonia as the nitrogen source.

A 2020 study demonstrated a microfluidic approach for the synthesis of Di-tert-butyl 3,3'-Iminodipropionate, a related compound. This process involved the reaction of 3,3'-iminodipropionitrile (B89418) with tert-butyl bromide in a flow reactor with a very short residence time of 11.1 seconds, followed by hydrolysis to yield the final product. This highlights the potential for extremely rapid syntheses in continuous-flow systems.

Table 2: Key Parameters in Continuous-Flow Synthesis of β-Amino Esters

| Parameter | Description | Typical Range/Value |

|---|---|---|

| Flow Rate | The rate at which the reactant solution is pumped through the reactor. | 0.1 - 1.0 mL/min |

| Residence Time | The average time a molecule spends in the reactor. | 10 - 60 minutes |

| Temperature | The temperature of the reaction coil or packed bed. | 25 - 150 °C |

| Pressure | The pressure within the flow system. | 1 - 100 bar |

| Reactant Concentration | The concentration of the starting materials in the solvent. | 0.1 - 2.0 M |

| Catalyst | Can be homogeneous, heterogeneous, or enzymatic. | Immobilized enzymes, solid acid/base catalysts |

Enzymatic or Biocatalytic Pathways

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of β-amino acids and their esters, transaminases and lipases are particularly relevant. mdpi.comnih.gov

Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. nih.gov While direct synthesis of this compound from a corresponding diketone precursor via a transaminase is a theoretical possibility, a more explored route involves the synthesis of β-amino acids from β-keto esters. mdpi.comnih.gov In this two-step enzymatic cascade, a lipase first hydrolyzes a β-keto ester to the corresponding β-keto acid. mdpi.comnih.gov Subsequently, a ω-transaminase facilitates the asymmetric amination of the β-keto acid to produce an optically pure β-amino acid. mdpi.comnih.gov This resulting amino acid could then be esterified to yield the desired diethyl ester. This approach is particularly valuable for producing chiral derivatives.

Lipases have also been shown to catalyze the aza-Michael addition directly. As mentioned in the flow chemistry section, immobilized lipases can catalyze the addition of amines to acrylates. mdpi.comdntb.gov.ua This biocatalytic method is attractive due to its mild reaction conditions and high selectivity, reducing the formation of byproducts. The use of enzymes like lipase from Candida rugosa has been optimized for the synthesis of aromatic β-amino acids from β-keto esters. mdpi.com

The development of robust and reusable immobilized enzymes is crucial for the industrial application of these biocatalytic pathways, making them cost-effective and sustainable.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Distillation: Fractional distillation under reduced pressure is a common method for purifying this compound, which is a liquid at room temperature. researchgate.net This technique is effective for separating the product from starting materials with different boiling points, such as excess ethyl acrylate, and from higher boiling point byproducts.

Extraction: Liquid-liquid extraction is often employed as an initial purification step. After the reaction, the mixture can be neutralized and extracted with an organic solvent like ethyl acetate (B1210297) or chloroform. orgsyn.org Washing the organic layer with a sodium bicarbonate solution can help remove acidic catalysts or byproducts.

Chromatography: For achieving very high purity, especially on a laboratory scale, column chromatography is a valuable technique. Silica gel is a common stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate can be used as the eluent to separate the desired product from closely related impurities. davidpublisher.com For larger scale or industrial applications, preparative high-performance liquid chromatography (HPLC) or other chromatographic techniques like size-exclusion chromatography might be employed. google.comrospatent.gov.ru

Crystallization of a Salt: In some cases, the product can be purified by converting it into a salt, such as the hydrochloride salt, which may be a crystalline solid. The salt can be precipitated, filtered, and then neutralized to recover the pure liquid ester.

Table 3: Summary of Purification Techniques for this compound

| Technique | Principle | Application | Advantages | Limitations |

|---|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. | Large-scale purification of liquids. | Cost-effective for large quantities. | Not suitable for thermally unstable compounds or azeotropic mixtures. |

| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids. | Initial work-up and removal of bulk impurities. | Simple and rapid. | May not provide high purity; requires large volumes of solvents. |

| Column Chromatography | Separation based on differential adsorption onto a stationary phase. | High-purity separation on a lab scale. | Can achieve very high purity. | Can be slow and requires significant solvent usage; less practical for large scale. |

| Salt Formation & Crystallization | Conversion to a solid salt, purification by crystallization, and regeneration of the free base. | When the product or impurities are difficult to separate by other means. | Can yield very pure product. | Adds extra steps to the process; not always applicable. |

Reactivity and Reaction Mechanisms of Diethyl 3,3 Iminodipropionate

Nucleophilic Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in diethyl 3,3'-iminodipropionate confers nucleophilic character to the molecule. This allows it to react with a range of electrophiles, leading to the formation of diverse derivatives.

Alkylation Reactions and Amine Derivatization

The secondary amine of this compound can undergo N-alkylation with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction rate and yield can be influenced by the nature of the alkyl halide, the solvent, and the presence of a base to neutralize the hydrogen halide formed.

For instance, the reaction with primary alkyl halides in the presence of a non-nucleophilic base can lead to the formation of tertiary amines. The general scheme for this reaction is as follows:

Reaction Scheme: N-Alkylation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Detailed research on the mechanochemical N-alkylation of imides has shown that such reactions can be carried out efficiently under solvent-free conditions in a ball mill, often yielding good results and providing an environmentally friendlier alternative to traditional solution-based methods google.com. While this study does not directly involve this compound, the principles of N-alkylation of secondary amines are broadly applicable.

Acylation and Sulfonylation Processes

The nucleophilic nitrogen of this compound can react with acylating agents such as acid chlorides and acid anhydrides to form N-acyl derivatives. This reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acylating agent. Similarly, reaction with sulfonyl chlorides yields N-sulfonyl derivatives. These reactions are typically carried out in the presence of a base to scavenge the acid byproduct.

N-acylation of amino acids, a related class of compounds, can be performed with good yields, often without the need for a catalyst, due to the strong nucleophilicity of the amine. researchgate.net

Formation of Amides and Ureas

The secondary amine of this compound can react with isocyanates to form substituted ureas. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The synthesis of aryl urea derivatives from aryl amines and aryl isocyanates is a well-established method for creating compounds with potential biological activity. scbt.com

The general reaction for the formation of a urea derivative is as follows:

Reaction Scheme: Urea Formation

| Reactant 1 | Reactant 2 | Product |

|---|

A fast and efficient protocol for the synthesis of N,N'-disubstituted urea derivatives from alkyl halides and amines has been developed, which involves a one-pot, two-step process combining nucleophilic substitutions and a Staudinger–aza-Wittig reaction. google.com While not directly applied to this compound in the cited literature, this methodology highlights modern approaches to urea synthesis.

Ester Group Transformations

The two ethyl ester groups in this compound are susceptible to transformations common to carboxylic acid esters, primarily through nucleophilic acyl substitution at the carbonyl carbon.

Hydrolysis and Saponification Reactions

The ester groups can be hydrolyzed to the corresponding carboxylic acid, 3,3'-iminodipropionic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov The resulting carboxylate is deprotonated under the basic conditions, driving the reaction to completion. Typical procedures involve refluxing the ester with a solution of sodium hydroxide or potassium hydroxide in an alcohol-water mixture. nih.gov

A study on the saponification of a similar diester, diethyl adipate, with sodium hydroxide demonstrated that the reaction occurs in two steps, with the intermediate formation of the monoester. jbiochemtech.comnih.govmdpi.com

Typical Saponification Conditions

| Ester | Base | Solvent | Temperature | Product |

|---|

Transesterification with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. mdpi.com In the context of this compound, reaction with a different alcohol (e.g., methanol (B129727) or benzyl (B1604629) alcohol) in the presence of a suitable catalyst would yield the corresponding dimethyl or dibenzyl ester, respectively. An excess of the reactant alcohol is typically used to shift the equilibrium towards the product side.

The transesterification of vegetable oils to produce biodiesel is a large-scale industrial application of this reaction. mdpi.com The mechanism involves either the protonation of the carbonyl group (acid catalysis) or the formation of an alkoxide nucleophile (base catalysis). mdpi.com

Factors Influencing Transesterification

| Factor | Effect |

|---|---|

| Catalyst (Acid or Base) | Increases the reaction rate. Base catalysts are generally faster. mdpi.com |

| Alcohol to Ester Ratio | An excess of alcohol drives the equilibrium towards the products. |

| Temperature | Higher temperatures increase the reaction rate, up to the boiling point of the alcohol. |

Reduction to Corresponding Diols

The ester functionalities of this compound can be readily reduced to the corresponding primary alcohols, yielding 3,3'-iminobis(1-propanol). This transformation is typically achieved using powerful reducing agents that are capable of converting esters to alcohols.

Research Findings:

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LAH) . LAH is a potent source of hydride ions (H⁻) and readily attacks the electrophilic carbonyl carbon of the ester groups. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LAH with protic solvents, including water.

The general mechanism for the LAH reduction of an ester involves the following steps:

Nucleophilic attack of a hydride ion from the [AlH₄]⁻ complex onto the carbonyl carbon of the ester.

This initial attack forms a tetrahedral intermediate.

The intermediate then collapses, eliminating the ethoxide leaving group to form an aldehyde.

A second hydride ion from another LAH molecule rapidly attacks the aldehyde, forming another tetrahedral intermediate (an alkoxide).

Finally, an acidic workup is performed to protonate the resulting alkoxide, yielding the primary alcohol.

Given that this compound possesses two ester groups, a sufficient molar excess of LAH is required to ensure the complete reduction of both functionalities to the diol, 3,3'-iminobis(1-propanol).

While sodium borohydride (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce esters to alcohols under standard conditions. reddit.comreddit.com However, its reactivity can be enhanced by the addition of certain additives or by using specific solvent systems. For instance, the combination of NaBH₄ with methanol can generate more reactive borohydride species in situ, which may effect the reduction of some esters. researchgate.net

Catalytic hydrogenation can also be employed for the reduction of esters to alcohols, though it often requires harsh conditions, including high pressures and temperatures, and specialized catalysts. u-tokyo.ac.jpnih.govscispace.comresearchgate.net Bimetallic catalyst systems, such as those containing rhodium and molybdenum or platinum and vanadium, have shown promise in the hydrogenation of amides and could potentially be adapted for ester reduction under milder conditions. u-tokyo.ac.jpresearchgate.net

Table 1: Reagents for the Reduction of this compound to 3,3'-Iminobis(1-propanol)

| Reagent | Typical Conditions | Product | Notes |

| Lithium Aluminum Hydride (LAH) | Anhydrous THF or Et₂O, followed by acidic workup | 3,3'-Iminobis(1-propanol) | Standard, highly effective method for ester reduction. |

| Sodium Borohydride (NaBH₄) | Generally unreactive with esters alone. | No significant reaction | Reactivity can be enhanced with additives or specific solvents. |

| Catalytic Hydrogenation | High pressure H₂, high temperature, metal catalyst (e.g., Ru, Rh, Pt) | 3,3'-Iminobis(1-propanol) | Requires more forcing conditions compared to LAH reduction. |

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of both nucleophilic (amine) and electrophilic (ester) centers within the same molecule allows for intramolecular reactions to form cyclic structures.

Lactam and Cyclic Amine Synthesis

One of the most significant intramolecular reactions of this compound and its derivatives is the Dieckmann condensation , which leads to the formation of a six-membered ring system. byjus.comchemrxiv.orgwikipedia.org This reaction is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.

Research Findings:

Specifically, the N-substituted derivative, diethyl 3,3'-(methylimino)dipropionate, undergoes a Dieckmann condensation in the presence of a strong base, such as sodium ethoxide (NaOEt), to yield ethyl 1-methyl-4-oxopiperidine-3-carboxylate. stackexchange.com The mechanism proceeds as follows:

A strong base abstracts an α-proton from one of the ester groups to form an enolate.

The nucleophilic enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.

This cyclization forms a six-membered ring and a tetrahedral intermediate.

The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

Subsequent hydrolysis and decarboxylation of the β-keto ester can then lead to the formation of 1-methyl-4-piperidone (B142233), a valuable cyclic amine. stackexchange.com

This synthetic route provides an efficient method for the preparation of 4-piperidone derivatives, which are important structural motifs in many pharmaceuticals and natural products. libretexts.orgnih.gov While the direct Dieckmann condensation of this compound itself is less commonly reported, the secondary amine can be protected or alkylated prior to cyclization.

The synthesis of lactams, which are cyclic amides, can also be envisioned from this compound. wikipedia.org General methods for lactam synthesis include the cyclization of amino acids or amino esters. nih.gov Under appropriate conditions, the secondary amine of this compound could potentially be acylated, followed by an intramolecular cyclization to form a piperidine-2,6-dione derivative.

Annelation Reactions Involving this compound

While direct annelation reactions involving this compound are not extensively documented, the 4-piperidone derivatives synthesized from it are excellent substrates for annelation reactions, such as the Robinson annulation . wikipedia.orgmasterorganicchemistry.comyoutube.com The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.

Research Findings:

A 4-piperidone, derived from the cyclization of this compound, can serve as the ketone component in a Robinson annulation. The reaction would proceed as follows:

The 4-piperidone is treated with a base to form an enolate.

This enolate then acts as a Michael donor, adding to an α,β-unsaturated ketone, such as methyl vinyl ketone (MVK).

The resulting 1,5-diketone then undergoes an intramolecular aldol condensation under basic or acidic conditions to form a bicyclic α,β-unsaturated ketone.

This aza-Robinson annulation strategy provides a pathway to fused bicyclic nitrogen-containing heterocycles, which are scaffolds of significant interest in medicinal chemistry. nih.govstackexchange.com

Metal-Catalyzed Reactions Involving this compound

The secondary amine functionality in this compound is amenable to a variety of metal-catalyzed reactions, which allow for the formation of new carbon-nitrogen bonds and modifications of the molecule's saturation level.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern synthetic chemistry for the construction of arylamines.

Research Findings:

This compound, being a secondary amine, is a suitable substrate for the Buchwald-Hartwig amination. The reaction would involve the coupling of this compound with an aryl halide (Ar-X, where X = Cl, Br, I) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general catalytic cycle for the Buchwald-Hartwig amination is understood to involve:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by a base to form a palladium amide complex.

Reductive elimination from the palladium amide complex to form the C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. chemrxiv.orglibretexts.orgacs.org Common bases used include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu). This reaction would provide a direct route to N-aryl derivatives of this compound, which can be valuable intermediates for further synthetic transformations.

Hydrogenation and Dehydrogenation Studies

The secondary amine in this compound and the potential for unsaturation in its cyclized derivatives open up possibilities for hydrogenation and dehydrogenation reactions.

Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. masterorganicchemistry.com In the context of this compound, hydrogenation could be applied to:

The reduction of the ester groups to alcohols, as discussed in section 3.2.3, although this typically requires more forcing conditions.

The reduction of any C=C or C=N bonds that may be present in derivatives of the molecule. For example, if a 4-piperidone derivative is formed, the ketone can be converted to an enamine or an imine, which can then be hydrogenated to the corresponding saturated piperidine (B6355638). researchgate.net

A variety of catalysts can be employed for hydrogenation, including platinum, palladium, and nickel-based catalysts. masterorganicchemistry.com The choice of catalyst and reaction conditions can allow for selective hydrogenation of specific functional groups.

Dehydrogenation:

Dehydrogenation is the process of removing hydrogen from a molecule, typically to introduce unsaturation. taylorfrancis.com For cyclic amines derived from this compound, such as piperidines, catalytic dehydrogenation can lead to the formation of aromatic compounds like pyridines. This transformation is of interest for the synthesis of heteroaromatic compounds.

Research Findings:

The dehydrogenation of amines can be achieved using various transition metal catalysts, often based on ruthenium or iridium. nsf.govrsc.orghawaii.edu The reaction can proceed via a transfer dehydrogenation mechanism, where a hydrogen acceptor is used, or through an acceptorless dehydrogenation where hydrogen gas is evolved. The dehydrogenation of piperidine derivatives can be a key step in the synthesis of substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals.

Coordination Chemistry with Transition Metals

This compound possesses a secondary amine nitrogen and two ester carbonyl oxygens, making it a potential ligand for transition metal ions. While specific research on the coordination complexes of this compound is not extensively documented in publicly available literature, its coordination behavior can be inferred from its structural analogues, primarily the parent acid, 3,3'-iminodipropionic acid, and related β-amino acids like β-alanine.

The primary coordination site in this compound is expected to be the lone pair of electrons on the secondary amine nitrogen atom. The nitrogen atom acts as a Lewis base, donating its electron pair to a transition metal cation, which acts as a Lewis acid, to form a coordinate covalent bond. The ester groups, with their carbonyl oxygens, are generally considered weak coordinating groups compared to the deprotonated carboxylate groups of the parent acid. However, they may still participate in coordination, leading to different possible binding modes.

Likely Coordination Modes:

Monodentate Coordination: The ligand can coordinate to a metal center solely through the nitrogen atom. In this mode, the two propionate (B1217596) arms of the ligand would remain uncoordinated. This type of coordination is common for simple amines with transition metals. docbrown.info

Bidentate Coordination: It is possible for the ligand to act as a bidentate ligand, coordinating through the nitrogen atom and one of the carbonyl oxygen atoms from the ester groups. This would result in the formation of a six-membered chelate ring, which is a stable arrangement in coordination chemistry.

Tridentate Coordination: In a tridentate fashion, this compound could coordinate through the nitrogen atom and both carbonyl oxygen atoms. This would involve the formation of two six-membered chelate rings. This mode of coordination is well-established for the parent 3,3'-iminodipropionic acid, which acts as a tridentate N,O,O-ligand. However, the weaker coordinating ability of the ester carbonyl oxygens compared to carboxylate oxygens might make this mode less favorable for the diethyl ester.

The actual coordination mode adopted would depend on several factors, including the nature of the transition metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands in the coordination sphere.

Comparison with 3,3'-Iminodipropionic Acid:

The coordination chemistry of 3,3'-iminodipropionic acid with transition metals has been more extensively studied. In its deprotonated form, it acts as a tridentate ligand, forming stable complexes with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). The coordination typically involves the nitrogen atom and the two carboxylate oxygen atoms, leading to the formation of two five-membered chelate rings. The esterification of the carboxylic acid groups in this compound significantly reduces the coordinating ability of the oxygen donor atoms. This suggests that the resulting metal complexes with the diethyl ester would likely be less stable than those formed with the parent acid.

Expected Geometries of the Metal Complexes:

Based on studies of similar amine and amino acid-derived ligands, the following coordination geometries could be anticipated for complexes of this compound with first-row transition metals:

| Transition Metal Ion | Likely Coordination Number | Common Geometries with Amine/Carboxylate Ligands |

| Cr(III) | 6 | Octahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(II)/Fe(III) | 4, 6 | Tetrahedral, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

This table presents generalized common coordination geometries and is based on the behavior of analogous ligands. The actual geometry for a specific this compound complex would require experimental verification.

In a typical reaction, the addition of a transition metal salt (e.g., a chloride or nitrate salt) to a solution of this compound would likely lead to the formation of a coordination complex. For example, with a metal ion that favors octahedral geometry, a complex of the type [M(this compound)₂]²⁺ could be formed, where two tridentate ligands occupy the six coordination sites. Alternatively, if the ligand acts as a bidentate ligand, complexes of the type [M(this compound)₃]²⁺ or [M(this compound)₂(X)₂] (where X is a monodentate ligand like water or a halide) could be formed.

The study of such complexes would involve various characterization techniques, including X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods like infrared (IR) and UV-Vis spectroscopy to probe the coordination environment in solution.

Strategic Utility of Diethyl 3,3 Iminodipropionate in Advanced Organic Synthesis

Diethyl 3,3'-Iminodipropionate as a Precursor for Nitrogen-Containing Heterocycles

The inherent functionality of this compound makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic systems. The presence of both nucleophilic nitrogen and electrophilic ester groups allows for intramolecular cyclization reactions, leading to the formation of stable ring structures.

Pyrrolidines and Piperidines Synthesis

While the direct synthesis of pyrrolidines from this compound is not extensively documented in readily available literature, the synthesis of piperidine (B6355638) derivatives is a well-established application of this compound and its analogues. The primary method for constructing the piperidine ring from this compound is the Dieckmann condensation. This intramolecular cyclization of the diester, typically promoted by a strong base such as sodium ethoxide, leads to the formation of a β-keto ester intermediate.

A notable example involves the synthesis of 1-methyl-4-piperidone (B142233) from the closely related 3,3'-methylimino-di-propionic acid diethyl ester stackexchange.com. In this reaction, the diester undergoes an intramolecular Claisen condensation (Dieckmann condensation) to form ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Subsequent hydrolysis and decarboxylation of this intermediate under acidic conditions yield the final 1-methyl-4-piperidone product stackexchange.com. This reaction pathway highlights the utility of the iminodipropionate scaffold in accessing functionalized piperidone cores, which are valuable intermediates in medicinal chemistry.

Table 1: Synthesis of Piperidones via Dieckmann Condensation

| Starting Material | Reagents | Intermediate | Final Product |

| 3,3'-Methylimino-di-propionic acid diethyl ester | 1. NaOEt 2. H3O+, Δ | Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | 1-Methyl-4-piperidone |

This strategy provides a flexible route to variously substituted piperidine-2,4-diones, which can be achieved without the need for an N-protective group scientifiq.airesearchgate.net.

Synthesis of Azepanes and Related Systems

The synthesis of seven-membered azepane rings from acyclic precursors presents a significant challenge in organic synthesis. While the direct application of this compound for azepane synthesis is not widely reported, its structural motif is relevant to strategies such as ring-closing metathesis (RCM). In principle, derivatization of the nitrogen atom with two alkenyl arms could create a suitable precursor for RCM, leading to the formation of an unsaturated seven-membered ring that could be subsequently reduced to an azepane researchgate.net. However, specific examples employing this compound in this manner require further investigation.

Application in the Construction of Macrocyclic Structures

Macrocyclic compounds, particularly those containing nitrogen atoms, are of significant interest in supramolecular chemistry and drug discovery. The difunctional nature of this compound makes it a potentially valuable monomer for the synthesis of macrocyclic diamines and polyamines. High-dilution condensation reactions of this compound with diacyl chlorides or other bifunctional electrophiles could, in principle, lead to the formation of macrocyclic lactams. Subsequent reduction of the amide functionalities would then yield the corresponding macrocyclic diamines. This approach offers a route to macrocycles with a repeating iminodipropionate unit, which could have interesting host-guest binding properties nottingham.ac.uk.

Role in Asymmetric Synthesis and Chiral Auxiliaries

The development of chiral ligands and auxiliaries is crucial for controlling stereochemistry in asymmetric synthesis. This compound, being an achiral molecule, cannot directly function as a chiral auxiliary. However, it can serve as a scaffold for the synthesis of chiral ligands. For example, the secondary amine could be functionalized with chiral groups, or the ester functionalities could be converted to amides with chiral amines. Such modifications could lead to the creation of novel chiral ligands for use in asymmetric catalysis, such as in asymmetric hydrogenations or carbon-carbon bond-forming reactions nih.gov. The development of chiral derivatives of this compound for applications in asymmetric synthesis remains an area with potential for future exploration.

Development of Complex Polyamine Structures

Polyamines are a class of organic compounds characterized by the presence of two or more amino groups. They play important roles in various biological processes and have applications in materials science. This compound can be considered a C6N synthon and serves as a valuable starting material for the synthesis of both linear and branched polyamines.

A straightforward approach to linear polyamines involves the reduction of the ester groups of this compound to the corresponding diol, followed by conversion of the hydroxyl groups to primary amines. Alternatively, the ester groups can be converted to amides, which are then reduced to amines, effectively extending the polyamine chain nih.govsemanticscholar.org.

For the synthesis of more complex, branched polyamines, this compound can be used as a core building block. The secondary amine provides a branch point, and the two ester arms can be elaborated into longer polyamine chains through a series of amidation and reduction steps researchgate.net. This stepwise approach allows for the controlled synthesis of polyamines with well-defined architectures.

Applications of Diethyl 3,3 Iminodipropionate in Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymer Synthesis

The bifunctional character of Diethyl 3,3'-iminodipropionate, or its hydrolyzed diacid form, 3,3'-iminodipropionic acid, makes it a suitable monomer for step-growth polymerization. The two reactive sites—the ester or carboxylic acid groups—can react with other complementary difunctional monomers, such as diamines or diols, to build long polymer chains.

Polyimides and Polyamides Derived from this compound

High-performance polymers like polyamides and polyimides are known for their excellent thermal and mechanical properties. ncl.res.in The synthesis of these polymers often involves the reaction of a dicarboxylic acid (or its derivative) with a diamine. The diacid form of the title compound, 3,3'-iminodipropionic acid, can function as the dicarboxylic acid monomer in such reactions. When reacted with a diamine, it would form a polyamide with the secondary amine group of the iminodipropionate unit integrated into the polymer backbone, potentially influencing properties like chain flexibility and solubility.

Furthermore, it is a common strategy to first synthesize a diimide diacid monomer, which is then polymerized with a diamine to create a poly(amide-imide) (PAI). mdpi.com In this approach, 3,3'-iminodipropionic acid could be reacted with a cyclic anhydride (B1165640) to form an intermediate imide-containing dicarboxylic acid. This specialized monomer can then undergo polycondensation with aromatic or aliphatic diamines to yield high-performance PAIs. mdpi.com The properties of the resulting polymers can be tuned by the choice of the co-monomer, allowing for the development of materials with a wide range of characteristics. ncl.res.inmdpi.com

Synthesis of Functional Polymers via Condensation and Addition Polymerization

The primary route for polymerizing this compound or its diacid derivative is through condensation polymerization. This process involves the reaction between two different monomers to form a larger structural unit while releasing smaller molecules like water or methanol (B129727). nih.gov For instance, the polycondensation of 3,3'-iminodipropionic acid with a diamine would yield a polyamide and water. Similarly, the reaction of this compound with a diamine via transamidation would produce a polyamide and ethanol. These reactions are characteristic of condensation polymerization, which is a versatile method for creating a wide array of polymers, including polyesters and polyamides.

There is currently no scientific literature available from the conducted searches to suggest the use of this compound in addition polymerization. Addition polymerization typically involves monomers with carbon-carbon double bonds, which are not present in the structure of this compound.

Role in the Design and Synthesis of Functional Materials

Beyond its role as a monomer, the chemical structure of this compound is well-suited for the design of sophisticated functional materials where specific chemical interactions are paramount.

Chelating Ligands and Metal-Organic Frameworks (MOFs)

The parent acid, 3,3'-iminodipropionic acid, is an effective chelating ligand. Its structure, which combines a central nitrogen atom with two flanking carboxylate groups, allows it to bind to metal ions at multiple points, forming a stable, ring-like structure known as a chelate. The ability of iminodipropionic acid to form stable chelates with various metal ions has been documented in scientific literature.

This strong chelating ability makes 3,3'-iminodipropionic acid a highly promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. nih.govmdpi.com The synthesis of MOFs is often achieved through solvothermal reactions involving metal salts and suitable organic linkers, typically multidentate carboxylic acids. nih.govresearchgate.net Given its demonstrated capacity to coordinate with metal ions, 3,3'-iminodipropionic acid could be employed as the organic linker to create novel MOFs with potentially unique porous structures and functionalities for applications in gas storage, separation, and catalysis.

Below is a data table summarizing the stability constants (as log K) for chelates formed between 3,3'-Iminodipropionic acid and various divalent metal ions.

| Metal Ion | Log K1 | Log K2 |

|---|---|---|

| Mg(II) | 2.88 | 2.0 |

| Ca(II) | 2.53 | - |

| Mn(II) | 4.80 | 3.3 |

| Fe(II) | 6.23 | 4.1 |

| Co(II) | 6.85 | 4.9 |

| Ni(II) | 7.83 | 5.8 |

| Cu(II) | 9.45 | 6.5 |

| Zn(II) | 6.65 | 5.2 |

| Cd(II) | 5.80 | 4.3 |

| Pb(II) | 6.95 | 4.5 |

Data derived from studies on the stability of metal chelates. Log K1 refers to the formation of the 1:1 ligand-metal complex, and Log K2 refers to the formation of the 2:1 ligand-metal complex.

Supramolecular Assemblies

Based on the available scientific literature from the conducted searches, there are no specific documented examples of this compound being used in the construction of supramolecular assemblies.

Development of Hybrid Materials and Composites

The current scientific literature accessible through the performed searches does not provide specific instances of this compound being utilized in the development of hybrid materials or composites. While organic molecules are frequently incorporated into inorganic matrices to create hybrid materials, specific research detailing this application for this compound is not available. mdpi.com

Exploration of Diethyl 3,3 Iminodipropionate in Biochemical Research and Medicinal Chemistry Building Blocks

Diethyl 3,3'-Iminodipropionate as a Scaffold for Bioactive Molecule Synthesis

In drug discovery and medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The nature of the scaffold determines the three-dimensional arrangement of these substituents, influencing how the molecule interacts with biological targets. This compound, with its flexible linear backbone and reactive sites, presents a foundation for the synthesis of diverse molecular architectures.

Peptide Mimics and Peptidomimetics

Peptides are crucial signaling molecules in many physiological processes, but their use as drugs is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome these limitations. They often incorporate non-natural amino acids or modified backbones to resist enzymatic degradation.

The structure of this compound, once hydrolyzed to its corresponding dicarboxylic acid (3,3'-iminodipropionic acid), resembles a modified amino acid structure. The central nitrogen atom can act as a pivot point, and the two propionic acid arms can be extended or functionalized to mimic the side chains of natural amino acids. This di-acid can be incorporated into peptide chains, creating a flexible, non-natural linkage that can alter the conformational properties of the resulting peptidomimetic. While direct research on this compound in extensive peptidomimetic libraries is not widely published, its structural motifs are relevant to the design of novel peptide-like structures. The secondary amine can be acylated, and the carboxyl groups (after hydrolysis) can form amide bonds, allowing for its integration into larger molecules.

Table 1: Comparison of a Standard Peptide Bond and a Linkage Derived from Iminodipropionic Acid

| Feature | Standard Peptide Bond | Iminodipropionic Acid Linker |

|---|---|---|

| Backbone Structure | -CO-NH- | -CO-CH₂-CH₂-NH-CH₂-CH₂-CO- |

| Flexibility | Relatively rigid due to partial double bond character | Highly flexible due to sp³ hybridized carbons |

| Hydrogen Bonding | Contains both H-bond donor (N-H) and acceptor (C=O) | Contains one H-bond donor and two acceptors |

| Susceptibility to Proteases | Cleavable by proteases | Generally resistant to proteolysis |

Non-Peptide Scaffolds for Drug Discovery Efforts

Beyond mimicking peptides, small molecules are sought after in drug discovery for their potential as therapeutics. The process often involves creating libraries of compounds based on a central scaffold. The this compound molecule can serve as a versatile scaffold for such libraries. The secondary amine can undergo reactions like N-alkylation or N-arylation, while the two ester groups can be converted to a variety of other functional groups, such as amides, hydroxamic acids, or hydrazides, each with different biological activities and interaction potentials.

For instance, the synthesis of novel heterocyclic compounds can be initiated from this scaffold. By reacting the secondary amine and the ester functionalities, various ring structures can be formed, leading to compounds with potential applications as enzyme inhibitors or receptor modulators. The flexibility of the carbon backbone allows the resulting molecules to adopt numerous conformations to fit into biological binding pockets.

Conjugation Chemistry with Biological Molecules

Bioconjugation is the chemical strategy of linking two molecules together, where at least one is a biomolecule such as a protein or antibody. This technique is fundamental for creating advanced therapeutics, diagnostics, and research tools. A linker, or crosslinker, is a molecule that facilitates this connection.

Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. wuxiapptec.comaxispharm.com The linker plays a critical role: it must be stable in circulation to prevent premature release of the drug, but it must also allow for efficient release of the payload once the ADC has reached its target cancer cell. axispharm.comnih.gov

This compound, after modification, possesses features that are desirable for a linker component. Its secondary amine provides a point for attachment to either the antibody or the drug, while the two ester groups can be hydrolyzed to carboxylic acids, providing another reactive handle. This bifunctional nature is essential for a linker. The flexible aliphatic chain could provide spatial separation between the antibody and the drug, which can be important for maintaining the function of both components. While many patented and clinically approved ADCs use more complex, specialized linkers (e.g., cleavable dipeptides or acid-labile hydrazones), the fundamental structure of iminodipropionate derivatives makes them plausible candidates for inclusion in novel linker designs. wuxiapptec.comnih.gov

Derivatization for Bioconjugation Applications

The chemical reactivity of this compound allows for its derivatization into various crosslinking agents. For example, the ester groups can be converted to N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as the lysine (B10760008) residues found on the surface of proteins. The central amine could be protected and then deprotected at a later stage to react with another molecule. This would create a heterobifunctional crosslinker, which is highly valuable in bioconjugation for creating specific linkages.

Table 2: Potential Functional Group Transformations of this compound for Bioconjugation

| Initial Group | Reagent/Condition | Resulting Functional Group | Application |

|---|---|---|---|

| Ethyl Ester | 1. NaOH (hydrolysis) 2. NHS, DCC/EDC | N-Hydroxysuccinimide Ester | Reacts with primary amines (e.g., lysine on proteins) |

| Ethyl Ester | Hydrazine | Hydrazide | Reacts with aldehydes/ketones (e.g., on oxidized sugars) |

| Secondary Amine | Acryloyl chloride | Acrylamide | Michael acceptor for thiols (e.g., cysteine on proteins) |

Applications in Analytical Chemistry and Biosensors

In analytical chemistry, probes and sensors are designed to detect and quantify specific molecules. Fluorescent probes, for example, often consist of a fluorophore (a light-emitting molecule) linked to a recognition element that selectively binds to the target analyte.

The structure of this compound can be used to synthesize such probes. The secondary amine can be functionalized with a fluorophore, while the ester groups can be modified to create the binding site for the target molecule. For example, hydrolysis to the di-acid followed by amide coupling could attach moieties that recognize metal ions, small organic molecules, or even specific biological macromolecules.

In the context of biosensors, which are analytical devices that combine a biological component with a physicochemical detector, this compound could be used to immobilize biomolecules onto a sensor surface. For instance, after converting the ester groups to more reactive functionalities, the molecule could be used to covalently attach enzymes or antibodies to an electrode or an optical surface. The flexible chain would act as a spacer arm, ensuring that the immobilized biomolecule retains its biological activity by minimizing steric hindrance from the surface. While specific biosensors based on this compound are not prominent in the literature, its chemical properties align with the principles of sensor design and construction.

Advanced Spectroscopic and Analytical Methodologies for Diethyl 3,3 Iminodipropionate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. mestrelab.com

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

¹H NMR and ¹³C NMR spectra provide fundamental information about the structure of Diethyl 3,3'-iminodipropionate. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum identifies the number of chemically distinct carbon atoms.

For this compound, with the structure (CH₃CH₂OOCCH₂CH₂)₂NH, specific signals are anticipated. The ethyl groups' protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group due to spin-spin coupling. The four methylene protons of the propionate (B1217596) backbone (NCH₂CH₂CO) are expected to appear as two distinct triplets. The amine proton (NH) often presents as a broad singlet.

In the ¹³C NMR spectrum, distinct signals are expected for the carbonyl carbon of the ester, the two methylene carbons of the propionate backbone, and the two carbons of the ethyl group. st-andrews.ac.uk The chemical shifts provide insight into the electronic environment of each carbon atom.

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

|---|---|---|---|

| -CH₂-CH₃ | 1.25 | Triplet | 7.1 |

| -O-CH₂-CH₃ | 4.12 | Quartet | 7.1 |

| -N-CH₂-CH₂- | 2.88 | Triplet | 6.7 |

| -CH₂-COO- | 2.55 | Triplet | 6.7 |

¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| -CH₂-C H₃ | 14.2 |

| -O-C H₂-CH₃ | 60.5 |

| -N-C H₂-CH₂- | 43.7 |

| -C H₂-COO- | 49.3 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to resolve complex structures and unambiguously assign signals observed in 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show cross-peaks connecting the signals of the ethyl CH₂ and CH₃ protons, confirming their connectivity. It would also show a correlation between the two different methylene groups of the propionate backbone (-NCH₂- and -CH₂COO-). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as the OCH₂ protons to the OCH₂ carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular structure. Key HMBC correlations for this compound would include a cross-peak between the ethyl OCH₂ protons and the ester carbonyl carbon, and between the NCH₂ protons and the carbonyl carbon, confirming the propionate structure. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation patterns. uni-goettingen.de The molecular formula for this compound is C₁₀H₁₉NO₄, corresponding to a molecular weight of 217.27 g/mol . scbt.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces minimal fragmentation, making it ideal for determining the molecular weight of a compound. ecut.edu.cnpolyu.edu.hk When analyzed by ESI-MS in positive ion mode, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at an m/z value of approximately 218.1. scispace.com This technique is highly sensitive and suitable for analyzing liquid samples directly. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.comnih.gov It is suitable for volatile and thermally stable compounds like this compound. The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation. rjptonline.orgnih.gov

The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. The fragmentation of this compound would likely involve characteristic losses, such as:

Loss of an ethoxy radical (•OCH₂CH₃, 45 Da)

Loss of an ethyl group (•CH₂CH₃, 29 Da)

Cleavage of the propionate chain, leading to fragments corresponding to the ester and amine portions of the molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3350 | Weak-Medium |

| Alkane | C-H Stretch | 2850 - 2980 | Medium-Strong |

| Ester | C=O Stretch | ~1735 | Strong |

The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. Aliphatic C-H stretching vibrations are observed in the 2850-2980 cm⁻¹ region. A weaker, broader band in the 3300-3350 cm⁻¹ region would be characteristic of the N-H stretching of the secondary amine. spectroscopyonline.com Strong bands in the fingerprint region, particularly between 1150-1250 cm⁻¹, correspond to the C-O stretching vibrations of the ester functional group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating and quantifying compounds in a mixture. For secondary amines like this compound, direct analysis can be challenging. Problems often encountered include poor peak shape and insufficient retention on common reversed-phase columns (e.g., C18), largely because these molecules are hydrophilic and lack a strong chromophore for UV detection. sielc.com

To overcome these limitations, pre-column derivatization is a widely adopted strategy. thermoscientific.fr This process involves reacting the amine with a reagent to attach a chromophoric or fluorophoric tag. This not only enhances detection sensitivity but also increases the hydrophobicity of the analyte, improving its retention and separation on reversed-phase columns. thermoscientific.fr

Several reagents are effective for the derivatization of secondary amines prior to HPLC analysis:

9-fluorenylmethyl chloroformate (FMOC-Cl) : Reacts with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. thermoscientific.frresearchgate.net

2-naphthalenesulfonyl chloride (NSCl) : Used to derivatize secondary amines, creating products that can be detected by UV absorbance at 254 nm. nih.gov

m-Toluoyl chloride : This reagent is used in a derivatization method for analyzing aliphatic amines, with the resulting derivatives being analyzed by reversed-phase HPLC with UV detection. osti.gov

o-Phthalaldehyde (OPA) : While primarily used for primary amines, it can be used in combination with other reagents in specific methods to analyze both primary and secondary amines. thermoscientific.fr

The selection of the appropriate derivatization agent and HPLC conditions is critical for developing a robust method for purity assessment. The resulting derivatized compound can then be separated and quantified, with preparative HPLC being a viable technique for isolating the target compound with a purity often exceeding 95%. researchgate.net

| Derivatization Reagent | Typical Column Type | Common Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Reversed-Phase (e.g., C18) | Acetonitrile/Water Gradient | Fluorescence | researchgate.net |

| 2-naphthalenesulfonyl chloride (NSCl) | Normal-Phase (Silica) | Isocratic (e.g., Hexane (B92381)/Isopropanol) | UV (254 nm) | nih.gov |

| m-Toluoyl chloride | Reversed-Phase | Not Specified | UV | osti.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. However, the secondary amine group can pose challenges. Amines are known to be highly active compounds that can adsorb to active sites (e.g., residual silanols) on the inner surfaces of GC columns and liners, leading to poor peak shapes (tailing) and reduced analytical sensitivity. labrulez.comnih.gov

To mitigate these issues, specialized columns and techniques are employed:

Base-Deactivated Columns : Columns are often treated with a basic compound, such as potassium hydroxide (B78521) (KOH), to neutralize acidic silanol (B1196071) groups and prevent interactions with basic analytes like amines. labrulez.com

Specialized Stationary Phases : Capillary columns with stationary phases specifically designed for amine analysis are available. The Agilent CP-Volamine column, for instance, has demonstrated good performance in resolving various amines with improved peak shape. nih.gov

Inlet Liner Selection : The choice of the inlet liner is also crucial, as it is the first surface the sample contacts. Using deactivated liners can significantly improve the sensitivity of the analysis. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful, as it provides not only retention time data for quantification but also mass spectra for definitive identification of this compound and any related impurities. mdpi.comnih.gov The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points.

| Column Type | Typical Temperature Program | Carrier Gas | Detector | Key Application Note | Reference |

|---|---|---|---|---|---|

| Packed: Carbopack B/4% Carbowax 20M/0.8% KOH | Isothermal or Programmed Ramp | Nitrogen | FID | Separation of low molecular weight aliphatic amines. | labrulez.com |

| Capillary: Agilent CP-Volamine | Optimized Temperature Ramp (e.g., 50°C to 250°C) | Helium | FID | Simultaneous determination of multiple amine residues. | nih.gov |

| Capillary: DB-624 | Optimized Temperature Ramp | Nitrogen | FID | Headspace analysis of diethylamine (B46881) and triethylamine. | eurasianjournals.com |

| Capillary: DB-5 | 60°C to 246°C at 3°C/min | Helium | MS | General chemical characterization of complex mixtures. | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which dictates the macroscopic properties of the material.

While a specific crystal structure for this compound is not publicly available in the crystallographic databases, the principles of the technique can be illustrated through the analysis of its derivatives. For example, the crystal structure of a complex Schiff-base derivative, diethyl 3,3′-{2,2′-(1E)-[1,4-phenylenebis(azan-1-yl-1-ylidene)]bis(methan-1-yl-1-ylidene)bis(1H-pyrrole-2,1-diyl)}dipropanoate, has been determined. researchgate.netresearchgate.net

This analysis reveals detailed structural information. The molecule, which contains two diethyl propionate side chains, was found to crystallize in the monoclinic C2/c space group. researchgate.net The complete molecule is generated by crystallographic inversion symmetry, and the side chain adopts an extended conformation. researchgate.net Such structural insights are crucial for understanding how molecules pack in the solid state and for structure-based drug design. mdpi.com

The data obtained from an X-ray diffraction experiment on a suitable single crystal allows for the calculation of key crystallographic parameters, as shown in the table below for the aforementioned derivative.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₃₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.5178 (11) |

| b (Å) | 10.7423 (7) |

| c (Å) | 14.2887 (10) |

| β (°) | 105.787 (3) |

| Volume (ų) | 2440.4 (2) |

| Calculated Density (Mg m⁻³) | 1.259 |

Computational and Theoretical Studies of Diethyl 3,3 Iminodipropionate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. These methods can predict molecular geometries, energy levels, and charge distributions, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

Diethyl 3,3'-iminodipropionate is a flexible molecule with several rotatable single bonds (C-C, C-N, C-O). This flexibility gives rise to numerous possible three-dimensional arrangements, or conformers, each with a distinct energy level. Density Functional Theory (DFT) is a powerful computational method used to determine the preferred conformations of a molecule by calculating the potential energy surface. mdpi.comdntb.gov.ua

A typical DFT study involves geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy structure. For a molecule like this compound, a conformational search would be performed to identify various low-energy conformers. The relative stability of these conformers is determined by their calculated energies. For instance, calculations performed at the B3LYP/6-311G(d,p) level of theory could reveal the energetic landscape, as illustrated in the hypothetical data below. bhu.ac.in

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Fully extended chain | 0.00 (Global Minimum) |

| 2 | Gauche interaction in one propionate (B1217596) arm | +1.25 |

| 3 | Folded structure with potential intramolecular interaction | +2.50 |

Note: Data are hypothetical and for illustrative purposes only.

This analysis would likely show that a fully extended conformation is the most stable (global minimum) due to minimized steric hindrance. Other conformers, featuring folded or bent chains, would exist at slightly higher energies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govrsc.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). sapub.org